molecular formula C8H15N B079230 Octahydroindolizina CAS No. 13618-93-4

Octahydroindolizina

Número de catálogo: B079230
Número CAS: 13618-93-4
Peso molecular: 125.21 g/mol
Clave InChI: HAJKHJOABGFIGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthetic Routes and Reaction Conditions:

    Enantioselective Synthesis: One of the methods for synthesizing octahydroindolizine involves the enantioselective synthesis of octahydroindolizine alcohol using enzymatic resolution.

    Dehydrative Annulation: Another approach involves a dehydrative annulation strategy starting from enantiomerically pure (S)-epichlorohydrin.

Industrial Production Methods:

Types of Reactions:

    Oxidation: Octahydroindolizine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the octahydroindolizine framework.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the octahydroindolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Octahydroindolizine has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

    Indolizine: Indolizine is an isomer of octahydroindolizine and shares a similar bicyclic structure but with different degrees of saturation.

    Pyrrolizidine: Pyrrolizidine is another related compound with a similar bicyclic framework but with nitrogen atoms in different positions.

    Quinolizidine: Quinolizidine is a bicyclic compound with a nitrogen atom, similar to octahydroindolizine, but with a different ring fusion pattern.

Uniqueness:

Propiedades

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKHJOABGFIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929286
Record name Indolizidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13618-93-4
Record name δ-Coniceine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13618-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydroindolizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolizidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydroindolizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLIZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FG58K748F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
535 mL
Type
reactant
Reaction Step Three
Quantity
321 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroindolizine
Reactant of Route 2
Octahydroindolizine
Reactant of Route 3
Octahydroindolizine
Reactant of Route 4
Octahydroindolizine
Reactant of Route 5
Octahydroindolizine
Reactant of Route 6
Octahydroindolizine
Customer
Q & A

Q1: What is octahydroindolizine?

A1: Octahydroindolizine, also known as indolizidine, represents a class of heterocyclic organic compounds characterized by a bicyclic structure. This structure comprises a fused five-membered pyrrolidine ring and a six-membered piperidine ring, with a nitrogen atom shared at the bridgehead position.

Q2: What are the key structural features of octahydroindolizine derivatives?

A2: The core octahydroindolizine framework can accommodate various substituents, particularly at positions 3 and 5. These substituents, ranging from simple alkyl groups to complex aromatic rings, significantly influence the compound's biological activity and physicochemical properties. For instance, trans-3-(2-bromophenyl)octahydroindolizine demonstrated notable antinociceptive activity in rodent models. [] The presence of a spiro acenaphthene moiety, as seen in spiro[2.2”]acenaphthene-1”-onespiro[3.3’]-5’-(2,3-dichlorophenylmethylidene)-1’-methylpiperidin-4’-one-4-(2,3-dichorophenyl) octahydroindolizine, further adds complexity to the structure and may impact its pharmacological profile. []

Q3: How does the stereochemistry of octahydroindolizine impact its properties?

A3: The presence of multiple chiral centers in octahydroindolizine leads to the existence of various stereoisomers, each potentially exhibiting different biological activities. Research highlights the importance of stereochemistry in dictating the compound's interactions with biological targets. For instance, the antinociceptive effects of trans-3-(2-bromophenyl)octahydroindolizine were attributed to the specific spatial arrangement of its substituents. [] Furthermore, studies involving the separation of racemic mixtures of octahydroindolizine alkaloids, such as (±)-homocrepidine A, demonstrated that enantiomers can possess significantly different anti-inflammatory properties. []

Q4: What synthetic approaches are employed to access octahydroindolizine derivatives?

A4: Numerous synthetic strategies have been developed for the construction of the octahydroindolizine framework. One approach involves the catalytic hydrogenation of appropriately substituted pyridine derivatives, exemplified by the synthesis of various 3-aryloctahydroindolizines. [] Another method utilizes intramolecular double Michael reactions, offering stereocontrolled access to octahydroindolizines, as demonstrated in the synthesis of (±)-epilupinine. [] Additionally, organocatalytic strategies have been reported, enabling the enantioselective synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures from glycine esters. []

Q5: How do octahydroindolizine derivatives interact with biological systems?

A5: Octahydroindolizines exhibit a diverse range of biological activities, attributed to their ability to interact with various biological targets. For instance, certain octahydroindolizines, like trans-3-(2-bromophenyl)octahydroindolizine, have demonstrated potent antinociceptive effects in animal models, suggesting potential applications as analgesics. [] Additionally, research has revealed the inhibitory activity of some octahydroindolizine alkaloids, such as those isolated from Dendrobium crepidatum, against nitric oxide production in LPS-induced macrophages, indicating potential anti-inflammatory properties. [, , ]

Q6: Have any structure-activity relationship (SAR) studies been conducted on octahydroindolizine derivatives?

A6: Yes, research has explored the impact of structural modifications on the biological activity of octahydroindolizines. For example, introducing specific substituents at the 3-position of the octahydroindolizine ring, such as aryl groups, significantly enhanced antinociceptive activity. [] Furthermore, investigations into the stereochemistry of octahydroindolizine alkaloids revealed the importance of chirality in influencing anti-inflammatory properties. For example, the (+)-enantiomer of homocrepidine A exhibited considerably stronger inhibition of nitric oxide production compared to its (-)-counterpart and the racemic mixture. []

Q7: Are there any known applications of octahydroindolizine derivatives in chemical synthesis?

A7: While octahydroindolizines primarily garner interest for their biological activities, they can also serve as valuable intermediates in organic synthesis. For instance, researchers have utilized octahydroindolizines as precursors for the synthesis of more complex alkaloids, such as (-)-solanidine and (-)-tomatidenol. [] Additionally, they have explored the reactivity of octahydroindolizines in various chemical transformations, expanding their synthetic utility.

Q8: What analytical techniques are commonly employed to characterize octahydroindolizine derivatives?

A8: Characterization of octahydroindolizines often involves a combination of spectroscopic and analytical methods. Nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides valuable information about the compound's structure and conformation. [, ] X-ray crystallography can elucidate the three-dimensional structure of crystalline octahydroindolizine derivatives, offering insights into their stereochemistry and potential interactions with biological targets. [, ] Additionally, mass spectrometry techniques are employed to determine the molecular weight and fragmentation patterns of these compounds.

Q9: Are there any known natural sources of octahydroindolizine derivatives?

A9: Octahydroindolizine alkaloids occur naturally in various plant species. One notable example is Dendrobium crepidatum, a traditional Chinese medicinal herb, which yielded several octahydroindolizine alkaloids exhibiting anti-inflammatory properties. [, , ] These findings highlight the potential of natural sources in discovering novel bioactive octahydroindolizine derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.